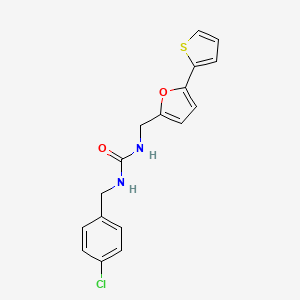
2-Benzyl-3-(3,5-Dimethyl-1H-pyrazol-1-yl)chinoxalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a quinoxaline core substituted with a benzyl group and a 3,5-dimethyl-1H-pyrazol-1-yl moiety.
Wissenschaftliche Forschungsanwendungen
2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Biochemistry: The compound is used to investigate biochemical pathways and molecular interactions.
Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline typically involves the condensation of appropriate benzyl and pyrazole derivatives with quinoxaline precursors. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce reduced quinoxaline derivatives .
Wirkmechanismus
The mechanism of action of 2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline: Characterized by its unique substitution pattern and potential therapeutic applications.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in their substituents, leading to varied biological activities.
Pyrazole derivatives: These compounds contain the pyrazole moiety and exhibit diverse pharmacological properties.
Uniqueness
2-benzyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl and pyrazole groups with the quinoxaline core enhances its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-benzyl-3-(3,5-dimethylpyrazol-1-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-12-15(2)24(23-14)20-19(13-16-8-4-3-5-9-16)21-17-10-6-7-11-18(17)22-20/h3-12H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSYGTZMTUWITI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2373224.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2373226.png)






![1-Prop-2-enoyl-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2373239.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)
![({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)dimethylamine](/img/structure/B2373243.png)
